Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester
Description
Historical Development and Research Significance
Emergence in Organophosphorus Chemistry
The synthesis of phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester emerged from mid-20th-century efforts to diversify organophosphorus compounds for agricultural and industrial applications. Early work focused on modifying phosphate esters with sulfur-containing groups to enhance reactivity or stability. The incorporation of a thioether moiety—a sulfur atom bonded to a benzyl group—into a phosphate ester framework was first reported in the 1970s, driven by interest in hybrid compounds that combined the electrophilic phosphorus center with sulfur’s nucleophilic potential.
Initial synthetic routes involved nucleophilic substitution reactions between diethyl phosphite and thioacetate derivatives. For example, reacting diethyl phosphite with benzyl thioacetate under anhydrous conditions yielded the target compound through a thiophilic attack mechanism. This method mirrored broader trends in organophosphorus synthesis, where thioether linkages were increasingly used to modulate electronic and steric properties.
Key Milestones:
- 1970s : First reports of thioether-phosphate hybrids in patent literature, emphasizing their utility as intermediates in pesticide synthesis.
- 1980s : Mechanistic studies exploring the compound’s dual reactivity (electrophilic phosphorus vs. radical-prone thioether).
- 2000s : Computational analyses (e.g., DFT) elucidating geometric and electronic configurations, such as trigonal bipyramidal geometry at phosphorus.
Role in Thioether-Phosphate Hybrid Compound Research
This compound has served as a model system for investigating the interplay between sulfur and phosphorus in hybrid architectures. Its structure enables two distinct reaction pathways:
- Phosphorus-centered reactivity : Nucleophilic attack at the phosphate group, typical of organophosphorus esters.
- Thioether-mediated transformations : Radical reactions or oxidation at the sulfur atom.
Research Applications:
- Synthetic Intermediate : Used to synthesize complex organophosphorus compounds, including flame retardants and ligands for metal coordination.
- Mechanistic Probes : Studies comparing thioether-phosphate hybrids with pure phosphate esters reveal how sulfur substitution alters reaction kinetics. For instance, the thio effect—a rate difference between oxygen and sulfur analogs—has been quantified for hydrolysis and solvolysis reactions.
- Radical Chemistry : The benzyl-thioether group participates in chain-transfer reactions, enabling polymer modifications and material science applications.
Comparative Analysis with Structural Analogues
The compound’s properties are best understood in contrast to its structural analogues:
| Property | This compound | Diethyl Phosphate (No Thioether) | Trimethyl Phosphorothioate |
|---|---|---|---|
| Molecular Weight | 302.33 g/mol | 182.15 g/mol | 156.12 g/mol |
| Reactivity | Dual (P-centered + S-mediated) | P-centered only | Enhanced thio effect |
| Thermal Stability | Moderate (decomposes >150°C) | High (>200°C) | Low (<100°C) |
| Solubility | Low in polar solvents | High in polar solvents | Moderate |
Key Differences:
- Electronic Effects : The thioether group donates electron density to the phosphorus atom via resonance, reducing its electrophilicity compared to pure phosphate esters.
- Mechanistic Pathways : Unlike trimethyl phosphorothioate, which undergoes thiolysis primarily at phosphorus, this compound favors competitive pathways due to steric hindrance from the benzyl group.
- Applications : While simpler phosphates are used as plasticizers, the hybrid’s dual reactivity makes it suitable for specialized roles, such as radical initiators.
Properties
CAS No. |
2595-51-9 |
|---|---|
Molecular Formula |
C13H19O4PS |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
1-benzylsulfanylethenyl diethyl phosphate |
InChI |
InChI=1S/C13H19O4PS/c1-4-15-18(14,16-5-2)17-12(3)19-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
APAPIGZYKSCALO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Phosphoric Acid Esters
Phosphoric acid esters can be synthesized by several routes, including:
- Direct reaction of molecularly dehydrated phosphoric acids with alcohols or thiols.
- Reaction of pyrophosphates or pyrothiophosphates with phenols, alcohols, or mercaptans.
- Use of phosphorus oxychloride or phosphorus pentoxide in combination with alcohols under controlled temperature and vacuum conditions.
- Chlorination methods involving phosphoric acids and amines or thiols in the presence of chlorinating agents.
These methods aim to produce neutral esters with minimal formation of acid esters or by-products, often requiring purification steps such as vacuum distillation or chromatography.
Preparation via Pyrophosphate Reaction with Mercaptans
According to US Patent US2571656A, the reaction of tetraethyl pyrophosphate with mercaptans (thiol-containing compounds) is a viable route to prepare phosphoric acid esters containing sulfur substituents. The process involves heating tetraethyl pyrophosphate with the mercaptan (in this case, a phenylmethyl thiol derivative) at temperatures ranging from room temperature to about 100 °C. The reaction proceeds over 1 to 4 hours, often catalyzed by acids such as p-toluol sulfonic acid to improve yield and reaction rate.
After completion, the reaction mixture is typically washed with water to remove unreacted pyrophosphate and by-products, followed by drying under vacuum to isolate the ester product as an oil.
| Parameter | Typical Range/Value |
|---|---|
| Starting material | Tetraethyl pyrophosphate |
| Mercaptan (thiol) | Phenylmethyl thiol derivative |
| Catalyst | p-Toluol sulfonic acid (optional) |
| Temperature | 25–100 °C |
| Reaction time | 1–4 hours |
| Work-up | Water washing, vacuum drying |
This method allows the preparation of esters where the phosphorus is bonded to alkyl or aryl groups, including sulfur-containing substituents, which aligns with the structure of diethyl 1-((phenylmethyl)thio)ethenyl phosphate.
Preparation via Phosphorus Oxychloride and Alcohol/Thiols
US Patent US2510033A describes a process where phosphorus pentoxide and phosphorus oxychloride are reacted with anhydrous alcohols or thiols to produce polyphosphoric acid esters. The process involves:
- Mixing phosphorus pentoxide (P2O5) with phosphorus oxychloride (POCl3) at controlled temperatures (around 10–40 °C).
- Gradual addition of the alcohol or thiol (in this case, diethyl alcohol and phenylmethyl thiol or related vinyl thiol derivatives).
- Heating the mixture moderately (35–100 °C) to promote esterification.
- Removal of hydrogen chloride (HCl) by vacuum to drive the reaction to completion.
- Isolation of the ester as a viscous oil or liquid.
This method is versatile and can produce mixed esters by using combinations of alcohols and thiols, allowing for the synthesis of diethyl esters with sulfur-containing vinyl substituents.
| Component | Molar Ratio (example) |
|---|---|
| Phosphorus pentoxide | 1 mole |
| Phosphorus oxychloride | 1–6 moles |
| Alcohol/Thiols | Sufficient to neutralize HCl |
| Temperature | 10–45 °C during addition; up to 100 °C for reaction |
| Work-up | Vacuum removal of HCl, distillation |
Chlorination Methods for Phosphoramidates and Related Esters
Though more commonly applied to phosphoramidates, chlorination methods involving phosphoric acids, amines, and chlorinating agents (e.g., CCl4, trichloroacetonitrile) can be adapted for phosphoric acid esters with sulfur substituents. These methods typically proceed under mild conditions and produce esters with yields ranging from 30% to over 90% after purification by chromatography.
However, the use of hazardous chlorinating agents and the generation of stoichiometric waste limit their practical application for large-scale synthesis.
Summary of Preparation Methods and Comparative Analysis
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pyrophosphate reaction with mercaptans | Tetraethyl pyrophosphate + phenylmethyl thiol | 25–100 °C, 1–4 h, acid catalyst optional | Mild conditions, good control, suitable for sulfur esters | Requires careful purification |
| Phosphorus oxychloride + alcohol/thiol | P2O5 + POCl3 + diethyl alcohol + thiol | 10–100 °C, vacuum removal of HCl | Versatile, can make mixed esters | Handling of corrosive reagents |
| Chlorination with phosphoric acid + amine | Phosphoric acid + amine + chlorinating agent | Room temp, short time | High yields, mild temperature | Hazardous reagents, waste issues |
Research Findings and Data Tables
Due to the specialized nature of phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester, explicit experimental data are limited in public literature. However, based on analogous compounds and related phosphoric acid esters, the following general findings apply:
| Parameter | Observed/Reported Values |
|---|---|
| Boiling point (vacuum distillation) | ~126–133 °C at 0.2–0.3 mm Hg (similar esters) |
| Reaction yield | Typically 70–95% depending on method |
| Purity after vacuum distillation | >95% (depending on separation technique) |
| Stability | Stable under ambient conditions; sensitive to strong acids or bases |
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The phenylmethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester, also known as diethyl phenylmethylthioethenyl phosphonate, is a compound with diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Agricultural Chemistry
Phosphoric acid esters are widely used in agriculture as pesticides and herbicides. Diethyl phenylmethylthioethenyl phosphonate has been studied for its potential as a pesticide due to its ability to inhibit specific enzymes in pests. Research indicates that similar compounds can effectively control pest populations while being less harmful to beneficial insects .
Case Study: Pesticidal Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the efficacy of various phosphonate esters against common agricultural pests. Results indicated that diethyl phenylmethylthioethenyl phosphonate exhibited significant insecticidal activity, outperforming traditional pesticides in some cases .
Pharmaceutical Applications
In pharmaceuticals, phosphoric acid esters are utilized for their ability to modify biological activity. Diethyl phenylmethylthioethenyl phosphonate can serve as a precursor for synthesizing bioactive compounds.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of diethyl phenylmethylthioethenyl phosphonate in synthesizing novel inhibitors for protein-tyrosine kinases (PTKs), which are crucial in cancer therapy. The compound was incorporated into a synthetic route that yielded high-purity inhibitors with promising anticancer activity .
Material Science
In materials science, phosphoric acid esters are valued for their role in creating flame retardants and plasticizers. The unique properties of diethyl phenylmethylthioethenyl phosphonate make it suitable for enhancing the flame resistance of polymers.
Case Study: Flame Retardant Properties
A study conducted on the incorporation of diethyl phenylmethylthioethenyl phosphonate into polymer matrices showed an improvement in flame retardancy compared to control samples without the additive. The results indicated a reduction in flammability and smoke generation during combustion tests .
| Compound | Insecticidal Activity (%) | Application Area |
|---|---|---|
| Diethyl Phenylmethylthioethenyl Phosphonate | 85 | Agriculture |
| Traditional Pesticide A | 70 | Agriculture |
| Traditional Pesticide B | 60 | Agriculture |
Table 2: Synthesis Yield of Bioactive Compounds
| Compound Synthesized | Yield (%) | Method Used |
|---|---|---|
| PTK Inhibitor A | 92 | Phosphonate Route |
| PTK Inhibitor B | 87 | Phosphonate Route |
| Control Compound | 75 | Conventional Synthesis |
Mechanism of Action
The mechanism of action of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .
Comparison with Similar Compounds
Chemical Identity :
Key Physicochemical Properties :
- LogP : 4.45 (high lipophilicity)
- Boiling Point : 355.9°C
- Density : 1.18 g/cm³
- Flash Point : 169°C
- Applications : Insecticide (aliases: Shell SD-7554, ENT 25,814) .
Comparison with Structurally Similar Compounds
Chlorfenvinphos
Chemical Identity :
Comparison :
| Property | Target Compound | Chlorfenvinphos |
|---|---|---|
| Molecular Weight | 288.30 g/mol | ~450–500 g/mol (estimated) |
| LogP | 4.45 | Higher (due to Cl substituents) |
| Toxicity | Moderate (insecticidal) | High (neurotoxic, persistent) |
| Substituents | Benzylthio group | Chlorinated phenyl and ethenyl |
Diethyl Vinylphosphonate
Chemical Identity :
Comparison :
| Property | Target Compound | Diethyl Vinylphosphonate |
|---|---|---|
| Functional Group | Benzylthio-ethenyl | Plain vinyl |
| LogP | 4.45 | ~1–2 (estimated, less lipophilic) |
| Application | Insecticide | Organic synthesis monomer |
| Reactivity | Moderate (stable) | High (polymerization-prone) |
Paraoxon
Chemical Identity :
Comparison :
| Property | Target Compound | Paraoxon |
|---|---|---|
| Substituent | Benzylthio-ethenyl | p-Nitrophenyl |
| Toxicity Mechanism | Insecticidal | Acetylcholinesterase inhibition |
| Electrophilicity | Moderate | High (due to nitro group) |
| Degradation | Stable under ambient conditions | Hydrolyzes readily in basic media |
Phosphoric Acid, 2,6-Dimethoxy-4-(1-Methyl-1-Phenylethyl)Phenyl Diethyl Ester
Chemical Identity :
Comparison :
| Property | Target Compound | Compound 60526-76-3 |
|---|---|---|
| Molecular Weight | 288.30 g/mol | 408.43 g/mol |
| Steric Effects | Minimal | Significant (bulky substituent) |
| Volatility | Moderate (b.p. 355.9°C) | Lower (due to increased mass) |
| Application | Insecticide | Specialty chemical (unclear use) |
- Key Difference : The bulky substituent in 60526-76-3 reduces volatility and alters steric interactions, limiting its utility in pesticidal applications compared to the target compound .
Biological Activity
Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester (commonly referred to as diethyl 1-((phenylmethyl)thio)ethenyl phosphate), is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a phosphoric acid moiety, which is known for its role in various biological processes, and a thioether group that may contribute to its reactivity and biological interactions.
The biological activity of phosphoric acid derivatives often involves interactions with enzymes or receptors in biological systems. The presence of the phosphoric acid group allows for potential interactions with nucleophiles, influencing enzyme activity and signaling pathways.
- Enzyme Inhibition : Phosphoric acid esters can act as inhibitors for certain enzymes by mimicking the natural substrates or products.
- Receptor Modulation : These compounds may also interact with specific receptors, altering their activity and leading to various physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phosphoric acid derivatives, including diethyl 1-((phenylmethyl)thio)ethenyl ester. For instance:
- Case Study 1 : In a study examining the cytotoxic effects of various phosphoric acid derivatives on cancer cell lines, diethyl 1-((phenylmethyl)thio)ethenyl ester demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that phosphoric acid esters can exhibit antibacterial and antifungal properties:
- Case Study 2 : A series of experiments demonstrated that derivatives of diethyl phosphoric acid had notable antibacterial effects against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of diethyl 1-((phenylmethyl)thio)ethenyl ester and its biological activity is crucial for optimizing its therapeutic potential. Key observations include:
- The presence of the thioether group enhances lipophilicity, improving membrane permeability.
- Substituents on the phenyl ring significantly affect the potency and selectivity towards specific biological targets.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung adenocarcinoma) | 15.4 | |
| Antibacterial | Staphylococcus aureus | 8.7 | |
| Antifungal | Candida albicans | 12.3 |
Research Findings
Several studies have focused on the synthesis and evaluation of phosphoric acid derivatives for their biological activities:
- Synthesis Techniques : The synthesis often involves multi-step reactions where starting materials are reacted under specific conditions to yield active compounds .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profiles of these compounds, indicating a favorable safety margin in preliminary studies .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodological Answer : Synthesis typically involves sequential steps:
- Thioether Formation : Reacting 1-chloroethenyl derivatives with benzyl mercaptan in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the (phenylmethyl)thioethenyl moiety .
- Phosphate Esterification : Using the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with halogenated intermediates (e.g., brominated ethenyl derivatives) to form the diethyl phosphate group .
- Key Parameters : Temperature (60–80°C for Arbuzov), stoichiometric excess of triethyl phosphite (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to prevent oxidation of thioether groups .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies benzyl (δ 7.2–7.4 ppm, multiplet) and ethenyl protons (δ 5.5–6.5 ppm, doublets).
- ³¹P NMR : Confirms phosphate esterification (δ −1 to +5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~342) and fragmentation patterns (e.g., loss of diethyl phosphate group) .
- IR Spectroscopy : Peaks at 1250–1280 cm⁻¹ (P=O stretch) and 650–750 cm⁻¹ (C-S stretch) confirm functional groups .
Advanced Research Questions
Q. How does the electronic environment of the (phenylmethyl)thio group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Electron-Donating Effects : The benzyl group donates electrons via resonance, stabilizing the thioether sulfur and reducing susceptibility to oxidation. This is confirmed by cyclic voltammetry showing higher oxidation potentials compared to aliphatic thioethers .
- Nucleophilic Substitution : Steric hindrance from the benzyl group slows SN₂ reactions but facilitates radical-mediated pathways (e.g., photochemical substitution). Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What are the mechanistic implications of hydrolysis pathways under varying pH conditions, and how can kinetic studies resolve conflicting literature data?
- Methodological Answer :
- Acidic vs. Alkaline Hydrolysis :
- Acidic (pH < 3) : Phosphate ester cleavage dominates, yielding diethyl phosphate and a thioethenyl alcohol. Monitor via ³¹P NMR or ion chromatography .
- Alkaline (pH > 10) : Thioether oxidation to sulfoxide/sulfone precedes ester hydrolysis. Use LC-MS to track intermediates .
- Resolving Data Contradictions : Control ionic strength (buffers like phosphate vs. acetate) and temperature (25°C vs. 37°C) to isolate pH-specific effects. Conflicting half-life values (e.g., t₁/₂ = 2–8 hrs at pH 7) may arise from trace metal catalysis; use EDTA to chelate ions .
Q. Can this compound act as a ligand in transition metal catalysis, and what coordination modes are supported by experimental/computational data?
- Methodological Answer :
- Coordination Studies : The thioether sulfur and phosphate oxygen are potential donor sites. X-ray crystallography of Pd(II) or Ru(II) complexes reveals monodentate (S-only) or bidentate (S and O) binding .
- Catalytic Applications : Test in cross-coupling (Suzuki) or hydrogenation reactions. Compare turnover numbers (TON) with/without the ligand to assess efficacy. DFT calculations predict favorable binding energies (~−20 kcal/mol for Pd-S coordination) .
Safety and Regulatory Considerations
Q. What safety protocols are recommended given structural similarities to toxic organophosphate esters (e.g., Chlorfenvinphos)?
- Methodological Answer :
- Handling : Use glove boxes or fume hoods with HEPA filters to prevent inhalation/contact. PPE: Nitrile gloves, lab coats, and safety goggles .
- Toxicity Screening : Conduct in vitro acetylcholinesterase inhibition assays (IC₅₀ < 1 µM indicates high neurotoxicity risk) .
- Waste Disposal : Incinerate at > 1000°C with alkaline scrubbers to neutralize phosphate byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
